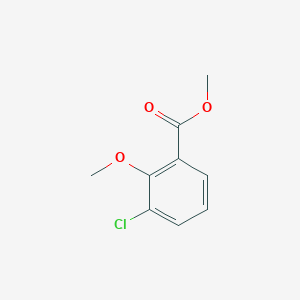

3-Chloro-2-methoxybenzoic acid methyl ester

Description

3-Chloro-2-methoxybenzoic acid methyl ester (CAS: Not explicitly provided; parent acid CAS: 3260-93-3 ) is a benzoic acid derivative featuring a methyl ester group, a methoxy substituent at position 2, and a chlorine atom at position 3. This compound is synthesized via esterification of 3-chloro-2-methoxybenzoic acid, which is commercially available in high purity (>97%) . Its molecular formula is C₉H₉ClO₃, with a molecular weight of approximately 200.45 g/mol.

Properties

IUPAC Name |

methyl 3-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLGISQRTPNLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Chlorination Using Iodobenzene Dichloride

A regioselective method involves chlorinating methyl 2-methoxybenzoate at the C3 position using iodobenzene dichloride (PhICl₂). This approach leverages the ortho/para-directing nature of the methoxy group and the meta-directing influence of the ester functionality.

Procedure :

- Methyl 2-methoxybenzoate (1.0 equiv) is dissolved in anhydrous chloroform under inert conditions.

- PhICl₂ (1.2 equiv) is added dropwise at 0–5°C over 4 hours.

- The mixture is stirred at room temperature for 12 hours, followed by quenching with aqueous sodium bicarbonate.

Key Data :

This method avoids polyhalogenation due to the mild reactivity of PhICl₂, making it superior to harsher chlorinating agents like Cl₂ or SO₂Cl₂.

Oxidation of 3-Chloro-2-Methoxy-o-Xylene

Cobalt-Manganese-Bromine (Co-Mn-Br) Catalyzed Oxidation

3-Chloro-2-methoxy-o-xylene undergoes liquid-phase oxidation to yield 3-chloro-2-methoxybenzoic acid, which is subsequently esterified.

Procedure :

- 3-Chloro-2-methoxy-o-xylene (1.0 equiv) is mixed with acetic acid as a solvent.

- Co-Mn-Br catalyst (0.1 wt%) is added, and oxygen is introduced at 1.5 MPa.

- The reaction proceeds at 150–180°C for 6–8 hours.

- The crude acid is isolated and esterified with methanol using H₂SO₄ as a catalyst.

Key Data :

- Oxidation Yield : 72%

- Esterification Yield : 85–90% (standard conditions)

- Catalyst : Co-Mn-Br (0.1 wt%)

This route is scalable and utilizes inexpensive catalysts, though the synthesis of the xylene precursor requires multi-step halogenation and methylation.

Sequential Methylation and Chlorination of 3-Chlorosalicylic Acid

Two-Step Functionalization

Starting with 3-chlorosalicylic acid, methylation of the hydroxyl group followed by esterification provides the target compound.

Procedure :

- Methylation : 3-Chlorosalicylic acid is treated with dimethyl sulfate (DMS) in acetone under basic conditions (KOH) to yield 3-chloro-2-methoxybenzoic acid.

- Esterification : The acid is refluxed with methanol and H₂SO₄ to form the methyl ester.

Key Data :

- Methylation Yield : 68%

- Esterification Yield : 92%

- Conditions : DMS (1.5 equiv), KOH (2.0 equiv), acetone, 25°C

This method benefits from readily available starting materials but requires careful control of methylation to avoid over-alkylation.

Demethylation-Esterification of Protected Precursors

Boron Tribromide-Mediated Demethylation

A protected precursor, such as 2,3-dimethoxybenzoic acid methyl ester, undergoes selective demethylation at C2 followed by chlorination.

Procedure :

- 2,3-Dimethoxybenzoic acid methyl ester is treated with BBr₃ (3.0 equiv) in CH₂Cl₂ at −78°C to cleave the C2 methoxy group.

- The intermediate phenol is chlorinated using N-chlorosuccinimide (NCS) in DMF.

- Final re-esterification ensures the methyl ester remains intact.

Key Data :

This route offers flexibility in modifying substitution patterns but involves cryogenic conditions and sensitive intermediates.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxybenzoic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-2-methoxybenzoic acid and methanol in the presence of a strong acid or base.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.

Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Hydrolysis: 3-Chloro-2-methoxybenzoic acid and methanol.

Oxidation: 3-Chloro-2-methoxybenzoic acid.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester can be achieved through several methods:

- Esterification : Involves the reaction of 3-Chloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

- Chlorination : Direct chlorination of 2-methoxybenzoic acid methyl ester using chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.

Chemical Reactions

This compound is known to undergo various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to yield 3-Chloro-2-methoxybenzoic acid and methanol.

- Oxidation : The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new synthetic pathways.

Biological Studies

In biological research, this compound is employed as a substrate in biochemical assays and studies of enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a useful tool for investigating enzyme mechanisms and kinetics.

Medicinal Chemistry

The compound has been investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Its structural characteristics may lead to the creation of novel therapeutic agents aimed at various diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. It acts as a building block for more complex molecules, contributing to the synthesis of products across multiple sectors.

Case Studies and Research Findings

While specific case studies on this compound may not be extensively documented in public databases, its application in enzyme studies has been highlighted in various research articles. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against certain enzymes, indicating its potential role in drug discovery.

Additionally, research into its synthesis methods has demonstrated improvements in yield and purity, making it a more viable candidate for industrial applications. The development of environmentally friendly synthesis routes has also been a focus, aligning with current trends toward sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxybenzoic acid methyl ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of the corresponding acid and alcohol. In oxidation reactions, the methoxy group is converted to a carboxylic acid group through the addition of oxygen atoms.

Comparison with Similar Compounds

Structural and Functional Analysis:

Positional Isomerism :

- The 4-chloro-2-methoxybenzoic acid isomer (vs. 3-chloro) exhibits a higher melting point (143–147°C) , suggesting differences in crystallinity due to halogen placement.

- 3-Chloro-2,4-dimethylbenzoic acid methyl ester introduces steric hindrance with a methyl group at position 4, reducing polarity (lower molecular weight: 198.65 vs. 200.45) .

Functional Group Variations: Replacement of -Cl/-OCH₃ with a thiophene ring (C₁₂H₁₀O₂S) increases molecular weight (218.27 g/mol) and alters electronic properties, enhancing aromatic interactions . Isothiocyanate (-NCS) and amino (-NH₂) groups introduce reactivity for conjugation or further derivatization, as seen in bioconjugation and drug synthesis .

Synthetic Considerations: Methyl esters of chloro-methoxybenzoic acids are often purified via silica gel chromatography (e.g., hexane/ethyl acetate systems) . Base-free acylation methods (e.g., using methyl 3-chloro-3-oxopropanoate) prevent decomposition of sensitive intermediates .

Biological Activity

3-Chloro-2-methoxybenzoic acid methyl ester (C9H9ClO3) is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through various methods, typically involving the reaction of 3-chloro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The compound exhibits a molecular weight of 186.62 g/mol and has a density of approximately 1.4 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 186.62 g/mol |

| Density | 1.4 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The chlorine and methoxy substituents enhance its binding affinity, making it a potential inhibitor for various targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in cancer and viral infections.

- Antiviral Activity : Preliminary studies indicate that related compounds exhibit antiviral properties, particularly against HIV, by inhibiting reverse transcriptase .

Case Studies

- Antiviral Properties : A study demonstrated that related compounds with similar structures exhibited significant anti-HIV activity, with effective concentrations (EC50) in the low micromolar range. The methyl ester moiety was crucial for maintaining this activity, highlighting the importance of structural modifications for enhancing bioactivity .

- Antiparasitic Activity : Research on derivatives indicated that modifications to the methoxy group could improve activity against Plasmodium falciparum, the causative agent of malaria. Compounds with a methoxy substitution showed EC50 values significantly lower than those without .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been utilized in:

- Synthesis of Antibiotics : It plays a role in synthesizing chlorinated analogues of amino acids essential for antibiotic development.

- Material Science : The compound is also explored for its potential applications in developing polymers and coatings due to its unique chemical properties.

Comparative Analysis

Comparative studies with similar compounds reveal that slight modifications in substitution patterns can lead to significant changes in biological activity. For example, compounds like 3-chloro-4-methoxybenzoic acid methyl ester exhibit different reactivity profiles and biological effects due to the position of substituents on the aromatic ring.

Table 2: Comparison of Related Compounds

| Compound | EC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.21 | Antiviral (HIV) |

| 3-Chloro-4-methoxybenzoic acid methyl ester | Varies | Antimicrobial |

| 2-Chloro-3-methoxybenzoic acid methyl ester | Higher | Reduced activity |

Q & A

What synthetic methodologies are recommended for preparing 3-chloro-2-methoxybenzoic acid methyl ester?

Basic Research Question

A typical approach involves esterification of the parent acid (3-chloro-2-methoxybenzoic acid) using methanol under acidic or catalytic conditions. For example, transesterification or direct esterification can be performed with catalysts like sulfuric acid or palladium complexes . Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are often employed to enhance reaction efficiency . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the ester in high purity (>97%) .

How can researchers optimize the purification of this compound to achieve >97% purity?

Basic Research Question

Recrystallization using methanol or ethanol is a standard method for removing unreacted starting materials or by-products. Chromatographic techniques (e.g., silica gel chromatography) are recommended for complex mixtures, especially if the compound is synthesized alongside halogenated derivatives . Analytical tools like HPLC or GC-MS should validate purity, referencing retention times of analogous esters (e.g., decanoic acid methyl ester) for comparison .

What safety protocols are essential when handling this compound?

Basic Research Question

Waste containing halogenated esters must be stored separately in labeled containers at 0–6°C to prevent degradation . Neutralization of acidic by-products before disposal and collaboration with certified waste management services are mandatory to comply with environmental regulations . Personal protective equipment (PPE), including nitrile gloves and fume hoods, should be used during synthesis to avoid dermal exposure .

How can GC-MS parameters be optimized to resolve co-eluting peaks in methyl ester analysis?

Advanced Research Question

Use polar cyanosilicone capillary columns (e.g., 60–100 m length) to separate geometric isomers and halogenated esters . Temperature gradients starting at 50°C (hold 2 min) and ramping to 250°C at 3°C/min improve resolution . For quantification, internal standards like nonanedioic acid dimethyl ester can normalize retention time drift . Calibrate using FAME reference mixtures (e.g., C8-C20 esters) to validate system performance .

What mechanistic insights explain unexpected by-products during esterification?

Advanced Research Question

Competing reactions, such as hydrolysis under acidic conditions or halogen displacement, may generate by-products like 3-chloro-2-methoxybenzoic acid or methyl ether derivatives. Kinetic studies (e.g., varying reaction time or catalyst loading) can identify dominant pathways . For example, excess methanol suppresses hydrolysis, while Pd/C catalysts reduce undesired side reactions in hydrogenation steps . NMR monitoring of reaction aliquots helps track intermediate formation .

How should researchers address discrepancies in spectral data (e.g., NMR or IR) during characterization?

Advanced Research Question

Contradictions in -NMR shifts (e.g., methoxy or chloro group signals) may arise from solvent polarity or impurities. Compare experimental data with authenticated spectra of structurally similar esters (e.g., methyl 3-methyl-2-butenoate) . Deuterated solvents (e.g., CDCl) minimize solvent interference, while 2D NMR (e.g., HSQC) resolves overlapping peaks . IR analysis of carbonyl stretches (1700–1750 cm) can confirm ester bond integrity .

What strategies improve reaction yields in large-scale synthesis of this ester?

Advanced Research Question

Scale-up challenges include inefficient mixing and heat dissipation. Use flow chemistry systems with controlled temperature (e.g., 60–80°C) to maintain reaction homogeneity . Catalytic systems like nickel complexes enhance turnover frequency in esterification . For reproducibility, document solvent drying (e.g., molecular sieves for methanol) and inert atmosphere conditions (N/Ar) to prevent oxidation .

Notes

- Data Sources : References exclude non-compliant websites (e.g., BenchChem) and prioritize peer-reviewed methods from synthesis, analytical chemistry, and safety protocols.

- Methodological Focus : Answers emphasize experimental design, troubleshooting, and validation rather than theoretical definitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.